1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
Overview
Description
1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a difluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl ring with an ethanone group
Preparation Methods
The synthesis of 1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,5-difluorobenzenesulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate. This intermediate is then reacted with 4-bromoacetophenone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The difluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-{4-[4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:
2-chloro-1-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but with a chloroacetyl group instead of an ethanone group, leading to different chemical properties and reactivity.
2-chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Another similar compound with variations in the position of the fluorine atoms on the benzene ring, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-13(23)14-2-5-16(6-3-14)21-8-10-22(11-9-21)26(24,25)18-12-15(19)4-7-17(18)20/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASEQKWOARWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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